molecular formula C17H16ClFO B1327726 4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone CAS No. 898754-96-6

4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone

Cat. No. B1327726
M. Wt: 290.8 g/mol
InChI Key: MDWVHGAIBCABBT-UHFFFAOYSA-N
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Description

The compound “4’-Chloro-3-(2,6-dimethylphenyl)-3’-fluoropropiophenone” likely contains a propiophenone group, which is a type of ketone. It also appears to have chlorine and fluorine atoms, as well as a phenyl group with two methyl groups attached .


Molecular Structure Analysis

The molecular structure of this compound would likely show a central propiophenone group, with the chlorine and fluorine atoms and the dimethylphenyl group attached at the positions indicated by the numbers in the name of the compound .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The ketone group could be reduced to an alcohol, or it could react with a Grignard reagent to form a tertiary alcohol . The chlorine and fluorine atoms might be replaced by other groups through nucleophilic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, we might expect it to be a solid at room temperature, and it would likely be soluble in organic solvents .

Scientific Research Applications

Sonochemical Degradation of Pollutants

Research by Goskonda, Catallo, and Junk (2002) explored sonochemical degradation of aromatic organic pollutants, including chloro- and fluorophenols. This process effectively mineralizes various pollutants, demonstrating the potential of sonochemical methods in environmental remediation. The degradation of these compounds, similar to 4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone, showed significant mineralization rates without forming harmful organic byproducts (Goskonda, Catallo, & Junk, 2002).

Biocatalytic Reduction

Lee, Jung, Yu, and Hong (2011) optimized the biocatalytic reduction of 3-chloro-4-fluoropropiophenone using Saccharomyces cerevisiae. They investigated optimal conditions for glucose, S. cerevisiae, and 3-chloro-4-fluoropropiophenone concentrations. This study highlights the potential of using biocatalysis in the synthesis of reduced forms of compounds like 4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone (Lee, Jung, Yu, & Hong, 2011).

Photophysical Properties and Humidity Sensing

Keskin, Okuyucu, Altındal, and Erdoğmuş (2016) synthesized and characterized new indium(III) phthalocyanines with various substitutions, including chloro and fluoro groups. These compounds exhibited unique photophysical properties and potential for humidity sensing. The nature of substituents significantly affected the electronic and photophysical parameters, suggesting applications in sensor technology and materials science for compounds related to 4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone (Keskin et al., 2016).

Photocatalytic Degradation in Environmental Cleanup

Davezza, Fabbri, Pramauro, and Prevot (2013) studied the photocatalytic degradation of chlorophenols in simulated soil washing wastes. The process involved TiO2 dispersions and was effective in mineralizing organic chlorine compounds. This research indicates the potential of photocatalytic methods for the environmental cleanup of chloro- and fluorophenol derivatives, similar to 4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone (Davezza, Fabbri, Pramauro, & Prevot, 2013).

Advanced Oxidation Processes for Water Treatment

Li, Guo, Wang, Zhang, Cheng, Wang, Yang, and Du (2020) explored UV and UV/persulfate advanced oxidation processes to remove 4-chloro-3,5-dimethylphenol (PCMX) from water. Their findings could inform treatment methods for related compounds like 4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone, potentially addressing concerns about their persistence and toxicity in aquatic environments (Li et al., 2020).

properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-4-3-5-12(2)14(11)7-9-17(20)13-6-8-15(18)16(19)10-13/h3-6,8,10H,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWVHGAIBCABBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644797
Record name 1-(4-Chloro-3-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone

CAS RN

898754-96-6
Record name 1-(4-Chloro-3-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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